molecular formula C22H23NO2 B8718741 N-benzyl-4-(benzyloxy)-3-methoxybenzylamine

N-benzyl-4-(benzyloxy)-3-methoxybenzylamine

Cat. No.: B8718741
M. Wt: 333.4 g/mol
InChI Key: RPQPVSINUXKUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(benzyloxy)-3-methoxybenzylamine is a useful research compound. Its molecular formula is C22H23NO2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C22H23NO2/c1-24-22-14-20(16-23-15-18-8-4-2-5-9-18)12-13-21(22)25-17-19-10-6-3-7-11-19/h2-14,23H,15-17H2,1H3

InChI Key

RPQPVSINUXKUSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of benzylamine (13.1 mL, 0.12 mol) and 4-benzyloxy-3-methoxybenzaldehyde (24.2 g, 0.1 mol) in 1,2-dichloroethane (50 mL) and chloroform (250 mL) was added sodium triacetoxyborohydride (31.79 g, 0.15 mol). The mixture was stirred at room temperature for 18 hrs, saturated NaHCO3 was added. The organic phase was separated and aqueous phase extracted with chloroform. The combined extracts were washed with brine, dried over MgSO4 and evaporated to afford the crude product. Purification by flash column chromatography afforded the title compound as a pale yellow oil in 76% yield (25.2 g). Rf: 0.17 (petrol:ethyl acetate; 1:1). 1H NMR (270 MHz, CDCl3) δ 3.73 (2H, s), 3.79 (2H, s), 3.89 (3H, s), 5.13 (2H, s), 6.75-6.84 (2H, m), 6.91 (1H, d, J=1.4), 7.23-7.44 (10H, m); HRMS (ESI+) calcd. for C22H24NO2 (M++H) 334.1802, found 334.1787; LC/MS (ES+) tr=1.19 min, m/z 334.5 (M++H);
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
31.79 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

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